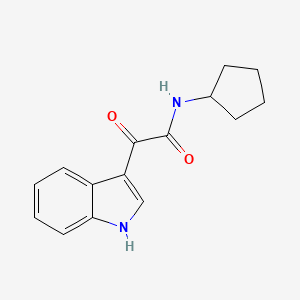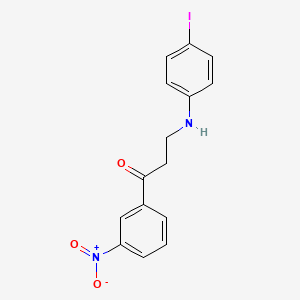
3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone, also known as INH1, is a small molecule inhibitor that has been studied extensively in scientific research. This compound has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Scientific Research Applications
Asymmetric Synthesis and Catalytic Activity
Asymmetric Synthesis of Chiral Intermediates
Research by Choi et al. (2010) explored the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, highlighting the potential of microbial reductases in producing chiral intermediates for antidepressant drugs. This study underscores the relevance of exploring novel synthetic pathways for compounds like "3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone" in the context of pharmaceutical synthesis (Choi et al., 2010).
Catalytic Activity in Organic Synthesis
The work by Mahmudov et al. (2010) on the synthesis of a new dicopper(II) complex with 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione showcases the application of copper complexes in catalyzing organic reactions. This example illustrates how compounds with specific functional groups can serve as ligands in catalytic processes, potentially relevant to the chemistry of "3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone" (Mahmudov et al., 2010).
Chemical Synthesis and Material Science
Synthesis of Iodoarenes
Iinuma et al. (2012) developed a method for the preparation of [(diacetoxy)iodo]arenes from iodoarenes, which could be directly relevant to the synthesis or functionalization of compounds like "3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone." This research highlights advancements in the synthesis of iodine-containing aromatic compounds, which are crucial for various applications in material science and organic chemistry (Iinuma, Moriyama, & Togo, 2012).
Supramolecular Chemistry
Supramolecular Structures
The study by Glidewell et al. (2005) on the supramolecular structures of isomeric diaza-1,3-butadienes provides insight into how the substitution pattern on aromatic rings affects intermolecular interactions. This research can inform the design and synthesis of new compounds with specific supramolecular assembly properties, potentially including derivatives of "3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone" (Glidewell et al., 2005).
properties
IUPAC Name |
3-(4-iodoanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3/c16-12-4-6-13(7-5-12)17-9-8-15(19)11-2-1-3-14(10-11)18(20)21/h1-7,10,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQPLOOXBFGOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodoanilino)-1-(3-nitrophenyl)-1-propanone | |
CAS RN |
477320-58-4 |
Source


|
| Record name | 3-(4-IODOANILINO)-1-(3-NITROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

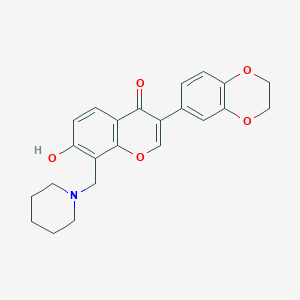
![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2941506.png)
![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2941510.png)
![methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B2941512.png)
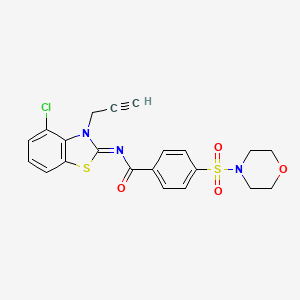

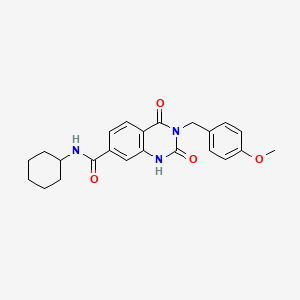
![5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2941520.png)

![N-(2-ethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2941522.png)
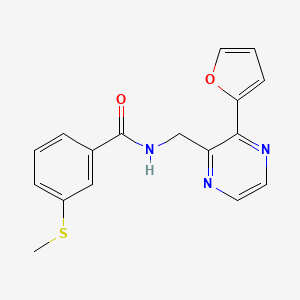

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2941526.png)
